Elacridar Hydrochloride: A Technical Guide to its Mechanism of Action as a P-glycoprotein and BCRP Inhibitor
Elacridar Hydrochloride: A Technical Guide to its Mechanism of Action as a P-glycoprotein and BCRP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacridar hydrochloride (GF120918) is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2). These transporters are critical contributors to multidrug resistance (MDR) in oncology and play a significant role in limiting the oral bioavailability and central nervous system (CNS) penetration of numerous therapeutic agents. This technical guide provides an in-depth exploration of the mechanism of action of Elacridar, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. By effectively blocking the efflux of a wide range of chemotherapeutic and other drugs, Elacridar has been extensively investigated as a chemosensitizer and a pharmacokinetic enhancer.
Introduction: The Challenge of ABC Transporter-Mediated Drug Efflux
P-glycoprotein and BCRP are transmembrane proteins that function as ATP-dependent efflux pumps, actively extruding a diverse array of structurally and functionally unrelated xenobiotics from cells.[1][2] In cancer cells, overexpression of these transporters is a primary mechanism of acquired resistance to chemotherapy.[3] In physiological barriers such as the intestinal epithelium, the blood-brain barrier, and the placenta, P-gp and BCRP limit the absorption and distribution of drugs to their target sites.[4][5]
Elacridar has emerged as a valuable tool in both preclinical research and clinical investigations to overcome these challenges.[6][7] It has been shown to reverse MDR and significantly increase the systemic and target-site exposure of various P-gp and BCRP substrates.[8][9]
Core Mechanism of Action: Inhibition of P-gp and BCRP
Elacridar exerts its inhibitory effect by directly interacting with P-gp and BCRP, thereby preventing the efflux of their substrates. The primary mechanism is believed to be non-competitive inhibition, where Elacridar binds to a site on the transporter that is distinct from the substrate-binding pocket.[6] This interaction is thought to allosterically modulate the transporter's conformation, interfering with the ATP hydrolysis cycle that powers drug efflux.[10] Elacridar has been shown to compete with probes like [3H]azidopine for a common binding site on P-glycoprotein, likely within the transmembrane domains.[6]
Signaling Pathway of P-gp and BCRP Inhibition by Elacridar
The following diagram illustrates the mechanism of P-gp and BCRP-mediated drug efflux and its inhibition by Elacridar.
Caption: P-gp and BCRP-mediated drug efflux and its inhibition by Elacridar.
Quantitative Data on Elacridar's Inhibitory Potency
The inhibitory potency of Elacridar against P-gp and BCRP has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Potency of Elacridar
| Transporter | Assay System | Substrate/Probe | IC50 Value (µM) | Reference |
| P-gp | [3H]azidopine labeling | [3H]azidopine | 0.16 | [11] |
| BCRP | Vesicle Assay | Estrone-3-sulfate | 0.0198 | [12] |
| P-gp | Dasatinib accumulation in MDCKII-MDR1 cells | [14C]dasatinib | 1.01 | [12] |
| BCRP | Dasatinib accumulation in MDCKII-BCRP1 cells | [14C]dasatinib | 1.01 | [12] |
Table 2: Preclinical In Vivo Efficacy of Elacridar
| Animal Model | Co-administered Drug | Elacridar Dose | Fold Increase in Plasma Concentration | Fold Increase in Brain-to-Plasma Ratio | Reference |
| Mouse | Paclitaxel (oral) | 25 mg/kg (oral) | 10.7 | - | [13][14] |
| Mouse | Docetaxel (oral) | 25 mg/kg (oral) | 4 | - | [13][14] |
| Mouse | Talinolol | 5 mg/kg (IV) | - | 2 | [6][8] |
| Mouse | Digoxin | 5 mg/kg (IV) | - | 4 | [6][8] |
| Mouse | Quinidine | 5 mg/kg (IV) | - | 38 | [6][8] |
| Rat | Quinidine | 5 mg/kg (IV) | - | 70 | [6][8] |
| Rat | Lapatinib | 5 mg/kg | - | 1.9 (AUC in brain tissue) | [8] |
Table 3: Clinical Efficacy of Elacridar
| Cancer Type | Co-administered Drug | Elacridar Dose | Key Finding | Reference |
| Solid Tumors | Topotecan (oral) | 100 mg | Achieved maximal oral bioavailability of topotecan. | [15][16] |
| Cancer Patients | Paclitaxel (oral) | Not specified | Significantly increased systemic exposure. | [6] |
| Solid Tumors | Doxorubicin | Not specified | Significantly increased exposure to doxorubicinol. | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Elacridar.
P-glycoprotein and BCRP Inhibition Assay using a Cell-Based Accumulation Assay
This protocol describes the use of a fluorescent substrate to measure the inhibitory effect of Elacridar on P-gp or BCRP activity in a cell-based assay.
Experimental Workflow:
Caption: Workflow for a cell-based P-gp/BCRP inhibition assay.
Materials:
-
P-gp or BCRP-overexpressing cells (e.g., MDCKII-MDR1, MDCKII-BCRP) and parental control cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
96-well black, clear-bottom cell culture plates.
-
Elacridar hydrochloride stock solution (e.g., 10 mM in DMSO).
-
Fluorescent substrate stock solution (e.g., Calcein-AM at 1 mM in DMSO for P-gp; Hoechst 33342 at 10 mM in DMSO for BCRP).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the transporter-overexpressing and parental cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere and form a monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of Elacridar in HBSS from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP).
-
Pre-incubation with Inhibitor: Remove the culture medium from the wells and wash once with HBSS. Add the Elacridar dilutions and controls to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Substrate Addition: Prepare the fluorescent substrate working solution in HBSS at the desired final concentration (e.g., 1 µM Calcein-AM, 5 µM Hoechst 33342). Add the substrate to all wells.
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Washing: Aspirate the substrate-containing solution and wash the cells three times with ice-cold HBSS to remove extracellular fluorescence.
-
Fluorescence Measurement: Add HBSS to each well and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/520 nm for Calcein; Ex/Em ~350/460 nm for Hoechst 33342).
-
Data Analysis: Subtract the background fluorescence of empty wells. Normalize the fluorescence intensity of the treated wells to the vehicle control. Plot the normalized fluorescence against the logarithm of the Elacridar concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
P-gp ATPase Activity Assay
This assay measures the effect of Elacridar on the ATP hydrolysis rate of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-containing membrane vesicles (commercially available).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl2).
-
ATP solution (e.g., 100 mM).
-
Elacridar stock solution (10 mM in DMSO).
-
P-gp substrate/activator (e.g., verapamil).
-
Sodium orthovanadate (a general ATPase inhibitor).
-
Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
-
96-well microplate.
-
Plate reader for absorbance measurement.
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, P-gp membrane vesicles (e.g., 5-10 µg protein), and varying concentrations of Elacridar or a known P-gp substrate (as a positive control for stimulation) or inhibitor. Include a control with sodium orthovanadate to determine the P-gp specific ATPase activity.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3-5 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the ATP hydrolysis is linear.
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent. After a short incubation at room temperature for color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. The vanadate-sensitive ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate. Determine the effect of Elacridar on the basal and substrate-stimulated P-gp ATPase activity.
Bidirectional Transport Assay using Caco-2 Cells
This assay assesses the effect of Elacridar on the polarized transport of a P-gp substrate across a Caco-2 cell monolayer, which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 12-well or 24-well format).
-
Cell culture medium.
-
Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).
-
P-gp substrate (e.g., digoxin, rhodamine 123).
-
Elacridar stock solution.
-
Scintillation counter or LC-MS/MS for substrate quantification.
-
TEER (Transepithelial Electrical Resistance) meter.
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the monolayers to ensure their integrity. A TEER value above a certain threshold (e.g., >200 Ω·cm²) is typically required.
-
Transport Experiment Setup:
-
Apical to Basolateral (A-to-B) Transport: Add the P-gp substrate with or without Elacridar to the apical (donor) chamber. The basolateral (receiver) chamber contains fresh transport buffer.
-
Basolateral to Apical (B-to-A) Transport: Add the P-gp substrate with or without Elacridar to the basolateral (donor) chamber. The apical (receiver) chamber contains fresh transport buffer.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the P-gp substrate in the collected samples using an appropriate analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the substrate across the monolayer, A is the surface area of the insert, and C0 is the initial substrate concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of Elacridar confirms its inhibitory effect on P-gp.
-
Logical Framework: Elacridar's Role in Enhancing Drug Efficacy
The following diagram illustrates the logical progression of how Elacridar's mechanism of action leads to improved therapeutic outcomes.
Caption: Logical flow of Elacridar's action to enhance drug efficacy.
Conclusion
Elacridar hydrochloride is a powerful and specific dual inhibitor of P-glycoprotein and BCRP. Its mechanism of action, centered on the blockade of drug efflux, has been robustly characterized through a variety of in vitro and in vivo models. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and utilize Elacridar to overcome multidrug resistance and improve the pharmacokinetic profiles of a wide range of therapeutic agents. Further research into the clinical applications of Elacridar holds significant promise for enhancing the efficacy of existing and novel therapies in oncology and other fields where P-gp and BCRP present a formidable barrier to successful treatment.
References
- 1. Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genomembrane.com [genomembrane.com]
- 3. researchgate.net [researchgate.net]
- 4. xenotech.com [xenotech.com]
- 5. Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
